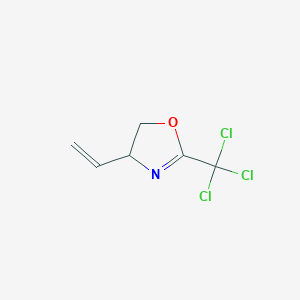

Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

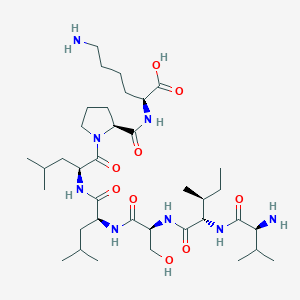

4-エテニル-4,5-ジヒドロ-2-(トリクロロメチル)オキサゾールは、窒素原子と酸素原子を五員環構造内に含む複素環式化合物です。 この化合物は、医薬品化学、有機合成、材料科学など、さまざまな分野における多様な生物活性と応用で知られるオキサゾールファミリーに属しています .

準備方法

合成経路と反応条件

オキサゾール誘導体の合成は、一般的にβ-ヒドロキシアミドの環状脱水反応を伴います。一般的な方法の1つは、バーゲスの試薬、ミツノブ試薬、またはマーティン・スルファンなどの試薬を使用する方法です。 別の方法には、ジエチルアミノスルファートリフルオリド(DAST)やDeoxo-Fluor®などのフッ素化試薬の使用が含まれます . オキサゾリンの酸化芳香族化によるオキサゾールへの変換は、1,8-ジアザビシクロ[5.4.0]ウンデク-7-エン(DBU)やブロモトリクロロメタンなどの試薬を使用して達成できます .

工業生産方法

工業的な設定では、オキサゾール誘導体の生産は、多くの場合、フローケミストリー技術を利用します。 この方法は、反応器に充填された市販の二酸化マンガンを使用して、オキサゾリンを迅速かつ効率的に合成することができ、その後、オキサゾールに酸化することができます . このアプローチは、反応の安全性プロファイルを向上させるだけでなく、追加の精製手順を必要とせずに純粋な生成物を提供します。

化学反応の分析

反応の種類

4-エテニル-4,5-ジヒドロ-2-(トリクロロメチル)オキサゾールは、次のものを含むさまざまな化学反応を受けます。

酸化: 化合物は、より安定な芳香族オキサゾールを生成するために酸化することができます。

還元: 還元反応は、オキサゾール環に付着した官能基を変更することができます。

一般的な試薬と条件

酸化: 二酸化マンガン、DBU、ブロモトリクロロメタンなどの試薬が一般的に使用されます。

還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用できます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は一般的に芳香族オキサゾールを生成する一方、還元は異なるオキサゾリン誘導体を生成する可能性があります .

科学研究アプリケーション

4-エテニル-4,5-ジヒドロ-2-(トリクロロメチル)オキサゾールは、科学研究において幅広い用途があります。

科学的研究の応用

Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- has a wide range of applications in scientific research:

作用機序

4-エテニル-4,5-ジヒドロ-2-(トリクロロメチル)オキサゾールの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。 化合物は、非共有結合相互作用を通じて酵素や受容体に結合し、それらの活性を影響し、さまざまな生物学的効果をもたらす可能性があります . 含まれる特定の経路は、特定のアプリケーションと標的分子によって異なります。

類似の化合物との比較

類似の化合物

4,5-ジヒドロ-2,4,4-トリメチルオキサゾール: この化合物は、類似のオキサゾール環構造を持っていますが、異なる置換基を持っています.

2-エチル-4,5-ジヒドロオキサゾール: 環にエチル基が結合した別のオキサゾール誘導体です.

独自性

4-エテニル-4,5-ジヒドロ-2-(トリクロロメチル)オキサゾールは、トリクロロメチル基の存在によりユニークです。トリクロロメチル基は、独特の化学的および生物学的特性を付与します。 これは、これらの特性が有利な特定のアプリケーションにとって貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Oxazole, 4,5-dihydro-2,4,4-trimethyl-: This compound has a similar oxazole ring structure but with different substituents.

Oxazole, 2-ethyl-4,5-dihydro-: Another oxazole derivative with an ethyl group attached to the ring.

Uniqueness

Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

特性

IUPAC Name |

4-ethenyl-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl3NO/c1-2-4-3-11-5(10-4)6(7,8)9/h2,4H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRULYGAMSFOICG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COC(=N1)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461620 |

Source

|

| Record name | Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271260-81-2 |

Source

|

| Record name | Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)

![N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12583354.png)

![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)

![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)

![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)

![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)

![2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline](/img/structure/B12583421.png)